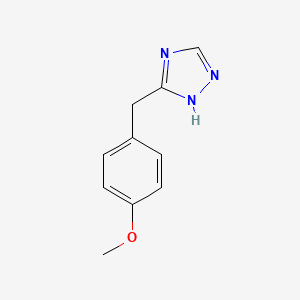

3-(4-methoxybenzyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole |

InChI |

InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)6-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

InChI Key |

LVJYPOIRXUSZHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NC=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Methoxybenzyl 1h 1,2,4 Triazole and Its Derivatives

Classical Synthetic Pathways to Substituted 1,2,4-Triazoles

Traditional methods for the synthesis of the 1,2,4-triazole (B32235) ring system have been well-established for decades. These pathways often involve the cyclization of linear precursors and have been instrumental in accessing a wide array of substituted triazoles.

Cyclization Reactions Involving Amidrazones and Hydrazides

The cyclization of amidrazones and hydrazides represents a cornerstone in 1,2,4-triazole synthesis. Amidrazones can react with various carbonyl compounds to form the triazole ring. For instance, N-arylamidrazones can undergo coupling and cyclization with reagents like diethyl azodicarboxylate to yield highly substituted 1,2,4-triazoles. mdpi.com Similarly, hydrazides are versatile starting materials. The Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, is a classic method for forming 3,5-disubstituted-1,2,4-triazoles. scispace.com Another approach involves the reaction of hydrazides with nitriles, which can be facilitated by catalysts such as HClO4-SiO2 under solvent-free conditions. frontiersin.org

Routes from Thiosemicarbazides and Related Precursors

Thiosemicarbazides are readily available and highly reactive precursors for the synthesis of 1,2,4-triazole derivatives, particularly those bearing a thiol group (triazole-thiones). The general strategy involves the reaction of a thiosemicarbazide with a suitable electrophile, followed by cyclization. For example, reacting 2-(ethylsulfanyl)benzohydrazide with aryl isothiocyanates yields 1-[2-(ethylsulfanylphenyl)carbonyl]-4-substitutedthiosemicarbazides, which can then be cyclized in the presence of a base like aqueous NaOH to afford the corresponding 1,2,4-triazole-3-thiones. nih.gov The versatility of this method allows for the introduction of various substituents on the triazole ring. ingentaconnect.comnih.govresearchgate.net

Modern and Green Chemistry Approaches in 1,2,4-Triazole Synthesis

In recent years, a significant shift towards more sustainable and efficient synthetic methodologies has been observed. These modern approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents. nih.govresearchgate.netrsc.org

Transition Metal-Catalyzed Synthetic Strategies (e.g., Copper-Catalyzed)

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of 1,2,4-triazoles. sioc-journal.cn Copper catalysts can facilitate various bond-forming reactions, leading to the efficient construction of the triazole ring. A notable example is the copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine. nih.govacs.orgresearchgate.net This method involves the initial formation of an amidoxime, which then reacts with another nitrile in the presence of a copper catalyst, followed by intramolecular cyclization. acs.orgresearchgate.net Copper catalysts have also been employed in multicomponent reactions, for instance, in the three-component reaction of an amine and two molecules of nitriles to afford fully substituted 1,2,4-triazoles. researchgate.net Furthermore, copper-catalyzed oxidative coupling reactions of amidines with various partners provide another efficient route to 1,3-disubstituted 1,2,4-triazoles. isres.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules from simple starting materials in a single synthetic operation, aligning with the principles of green chemistry. rsc.orgnih.gov Several MCRs have been developed for the synthesis of 1,2,4-triazoles. A prominent example is the three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which provides rapid and regioselective access to a wide range of 1,3,5-trisubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.org Another approach involves a base-promoted, metal-free, three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones. rsc.org These methods offer significant advantages in terms of operational simplicity, time, and resource efficiency. isres.org

Microwave and Ultrasound-Assisted Synthesis Protocols

The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized organic synthesis. nih.gov These techniques can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. rsc.orgnih.govpnrjournal.com Microwave-assisted synthesis has been successfully applied to various steps in 1,2,4-triazole synthesis, from the formation of precursors like acetyl-hydrazides to the final cyclization step. scispace.comuthm.edu.myuthm.edu.my For instance, the synthesis of N4-amino-1,2,4-triazoles from aryl hydrazides and hydrazine hydrate can be achieved in minutes under microwave irradiation, as opposed to hours with conventional heating. scispace.com Similarly, ultrasound irradiation has been shown to accelerate the synthesis of 1,2,4-triazole derivatives, offering an economical and efficient alternative to traditional methods. mdpi.com These green chemistry approaches are becoming increasingly popular for the synthesis of heterocyclic compounds, including 1,2,4-triazoles. uthm.edu.myresearchgate.netscielo.org.za

Interactive Data Tables

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | 33–90 seconds | Significant | nih.gov |

| Synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | 96% yield | nih.gov |

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 minute | 85% yield | nih.gov |

| Synthesis of N4-amino-1,2,4-triazoles | Not specified | 4-12 minutes | Excellent yields | scispace.com |

Table 2: Overview of Copper-Catalyzed 1,2,4-Triazole Syntheses

| Starting Materials | Catalyst | Key Features | Reference |

| Nitriles and Hydroxylamine | Cu(OAc)2 | One-pot, readily available materials, no inert gas protection needed | acs.orgresearchgate.net |

| Amidines and Nitriles | Copper catalyst | First example of transition-metal-catalyzed synthesis from these materials | acs.org |

| Amine and two Nitriles | Copper-mediated | Three-component reaction, affords fully substituted 1,2,4-triazoles | researchgate.net |

| Amidines and Trialkylamines/DMF/DMSO | Copper catalyst with O2 | Oxidative functionalization of C(sp3)-H bonds | isres.org |

Environmentally Benign Solvent Systems (e.g., Deep Eutectic Solvents, Water)

The increasing emphasis on green chemistry has driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. For the synthesis of 1,2,4-triazole derivatives, several environmentally benign solvent systems have been explored, offering advantages such as reduced pollution, lower costs, and simplified processing. connectjournals.com

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. The synthesis of 1,2,4-triazole-3-thione derivatives has been successfully carried out in a water:ethanol mixture, highlighting the viability of aqueous systems for these reactions. tandfonline.com Iodine-mediated oxidative C-N and N-S bond formations for the synthesis of 3-amino-1,2,4-triazoles have also been effectively performed in water, demonstrating its utility as a medium for metal-free, eco-friendly reactions. organic-chemistry.org

Deep Eutectic Solvents (DESs): DESs are emerging as a significant class of green solvents. nih.gov They are mixtures of compounds that form a eutectic with a melting point lower than the individual components, often composed of a hydrogen bond donor and a hydrogen bond acceptor. nih.gov These solvents are attractive due to their low cost, biodegradability, low flammability, and simple preparation with full atom economy. nih.govnih.gov DESs based on choline chloride, for example, have been utilized in the synthesis of quinazolinone derivatives, which are structurally related heterocyclic systems. researchgate.net A quaternary deep eutectic solvent has been employed as both a solvent and a catalyst for the synthesis of 1,2,3-triazole derivatives, showcasing the dual role these systems can play. nih.gov

Polyethylene Glycol (PEG): PEG has been used as a recyclable reaction medium for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. This approach, involving a ceric ammonium nitrate catalyzed oxidative cyclization, is economical and shows potential for commercial application. organic-chemistry.org

The table below summarizes various environmentally benign solvent systems used in the synthesis of 1,2,4-triazole derivatives.

| Solvent System | Type of Triazole | Reaction Type | Key Advantages |

| Water:Ethanol (1:1) | 1,2,4-Triazole-3-thiones | Condensation | Environmentally benign, simple work-up tandfonline.com |

| Water | 4,5-disubstituted 3-amino-1,2,4-triazoles | I2-mediated oxidative cyclization | Metal-free, scalable, convenient organic-chemistry.org |

| Polyethylene Glycol (PEG) | 3,4,5-Trisubstituted 1,2,4-triazoles | Ceric ammonium nitrate catalyzed oxidative cyclization | Recyclable medium, economical organic-chemistry.org |

| Deep Eutectic Solvents (DES) | 1,2,3-Triazoles | Click Reaction | Biodegradable, non-toxic, dual solvent/catalyst nih.gov |

Oxidative Functionalization Routes

Oxidative strategies provide efficient pathways to 1,2,4-triazoles by facilitating the formation of key C-N and N-N bonds, often through C-H functionalization. These methods can proceed under mild conditions and may avoid the need for pre-functionalized substrates.

Copper-Catalyzed Oxidative Cyclization: Copper(II) catalysts have been employed in the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides. acs.orgsemanticscholar.org A prolonged reaction time in the presence of thiophilic copper can lead to desulfurization, yielding the corresponding 4,5-disubstituted 1,2,4-triazoles. acs.orgsemanticscholar.org Copper catalysts, in conjunction with an oxidant like molecular oxygen, can also promote the oxidative functionalization of C(sp3)-H bonds in amidines to form 1,3-disubstituted 1,2,4-triazoles. frontiersin.orgnih.gov This approach offers a direct way to incorporate substituents from simple precursors like trialkylamines or DMF. frontiersin.orgnih.govisres.org

Iodine-Mediated Reactions: Molecular iodine serves as a cost-effective and metal-free catalyst for oxidative C-H functionalization and C-N bond formation. A general synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved using iodine as the catalyst under oxidative conditions. organic-chemistry.org This method proceeds through a cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization. isres.orgorganic-chemistry.org

Other Oxidative Methods: Ceric ammonium nitrate (CAN) has been utilized as an oxidant and a Lewis acid in the synthesis of 1,2,4-triazoles from amidrazones and aldehydes. organic-chemistry.orgfrontiersin.orgnih.gov Additionally, a stepwise synthesis involving the cyclization of hydrazones with aliphatic amines can be achieved using catalysts like iodine or silica gel-supported ferric chloride under microwave irradiation to afford 1,2,4-triazole derivatives through oxidative aromatization. ikprress.org

The following table outlines different oxidative functionalization routes for the synthesis of 1,2,4-triazoles.

| Method | Catalyst/Reagent | Precursors | Key Features |

| Oxidative Cyclization/Desulfurization | Cu(II) | Arylidenearylthiosemicarbazides | Forms 1,2,4-triazole-3-thiones, then desulfurizes to 1,2,4-triazoles acs.orgsemanticscholar.org |

| Oxidative C(sp3)-H Functionalization | Copper complexes / O2 | Amidines, Trialkylamines/DMF | Direct functionalization of C-H bonds frontiersin.orgnih.govisres.org |

| Oxidative Coupling/Aromatization | I2 | Hydrazones, Aliphatic amines | Metal-free, cascade reaction isres.orgorganic-chemistry.org |

| Oxidative Cyclization | Ceric Ammonium Nitrate (CAN) | Amidrazones, Aldehydes | Acts as both oxidant and Lewis acid organic-chemistry.orgfrontiersin.orgnih.gov |

Regioselectivity Considerations in the Formation of 1,2,4-Triazole Ring Systems

The synthesis of substituted 1,2,4-triazoles often presents challenges in controlling regioselectivity, as different isomers can be formed depending on the reaction pathway and conditions. For a 3-substituted 1,2,4-triazole like 3-(4-methoxybenzyl)-1H-1,2,4-triazole, the key is to control the cyclization to favor the 1,3-substitution pattern.

One of the most powerful methods for constructing the 1,2,4-triazole ring is the [3+2] cycloaddition of nitrile imines. The regioselectivity of this reaction can be highly dependent on the catalyst employed. For instance, in the reaction of isocyanides with diazonium salts, a Cu(II) catalyst selectively yields 1,5-disubstituted 1,2,4-triazoles, whereas an Ag(I) catalyst favors the formation of 1,3-disubstituted 1,2,4-triazoles. frontiersin.orgnih.govisres.orgorganic-chemistry.org This catalyst-controlled regioselectivity provides a valuable tool for accessing specific triazole isomers from the same set of starting materials. isres.org

The reaction of nitriles with hydrazides is a common and direct route to 3,5-disubstituted 1,2,4-triazoles. In the synthesis of the target compound, this compound, a plausible route involves the reaction of 4-methoxyphenylacetonitrile with formylhydrazine. The initial step is the nucleophilic attack of the hydrazine on the nitrile carbon, followed by cyclization. The regiochemical outcome is generally directed by the established reactivity patterns of these functional groups, typically leading to the desired 3-substituted product.

Similarly, a highly regioselective one-pot process for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. isres.orgorganic-chemistry.org This method demonstrates excellent control over the placement of substituents on the triazole core. frontiersin.orgnih.gov The choice of precursors and the reaction sequence are critical in directing the cyclization to afford a single major regioisomer.

Synthetic Routes to Key Intermediates and Analogues of this compound

The synthesis of this compound relies on the availability of key intermediates that provide the 4-methoxybenzyl group and the carbon atom for the C3 position of the triazole ring. The primary intermediate is 4-methoxyphenylacetonitrile.

Synthesis of 4-Methoxyphenylacetonitrile (VIII): A standard method for the preparation of 4-methoxyphenylacetonitrile involves the nucleophilic substitution of a halide with a cyanide salt. The reaction of 1-(chloromethyl)-4-methoxybenzene with finely powdered sodium cyanide in dry acetone, often with a catalytic amount of sodium iodide, yields the desired nitrile after refluxing. prepchem.com This intermediate is a versatile starting material used in the synthesis of various compounds. google.com

Synthesis of 4-Methoxyphenylacetic Acid: This acid can be prepared via the hydrolysis of 4-methoxyphenylacetonitrile. The reaction is typically carried out by refluxing the nitrile with sodium hydroxide in an aqueous ethanol solution. chemicalbook.com Acidification of the reaction mixture after completion yields the solid 4-methoxyphenylacetic acid. chemicalbook.comgoogleapis.com

Formation of the Triazole Ring: With these key intermediates, the 1,2,4-triazole ring can be constructed. A common pathway involves the conversion of 4-methoxyphenylacetic acid into its corresponding hydrazide, 4-methoxyphenylacetic acid hydrazide. This hydrazide can then be reacted with a one-carbon unit, such as formic acid or its derivatives, to undergo cyclization and form the this compound ring. Alternatively, 4-methoxyphenylacetonitrile can be reacted directly with formylhydrazine or a similar reagent to construct the triazole ring system.

The table below summarizes synthetic routes for key intermediates.

| Intermediate | Precursor(s) | Reagents | Key Conditions |

| 4-Methoxyphenylacetonitrile | 1-(Chloromethyl)-4-methoxybenzene | Sodium cyanide, Sodium iodide | Reflux in dry acetone prepchem.com |

| 4-Methoxyphenylacetic Acid | 4-Methoxyphenylacetonitrile | Sodium hydroxide, Ethanol, Water | Reflux, followed by acidification chemicalbook.com |

| 4-methoxybenzohydrazide | Not specified | Not specified | Used as a precursor for 1,2,4-triazoles chemmethod.com |

Following a comprehensive search for scientific data pertaining to the chemical compound This compound , it has been determined that specific experimental results for its spectroscopic and crystallographic characterization are not available in the public domain.

Extensive queries for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography data for this specific molecule did not yield direct findings. The scientific literature and chemical databases contain information on numerous related compounds, such as substituted 1,2,4-triazoles with different substitution patterns or related 1,2,3-triazole isomers. However, detailed analytical data as required by the specified outline—including NMR chemical shifts, IR vibrational frequencies, mass fragmentation patterns, and crystallographic parameters like bond lengths and intermolecular interactions—could not be located for this compound itself.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of scientifically accurate content for each specified subsection is contingent on the availability of published research data, which appears to be lacking for this particular compound.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations are powerful tools for elucidating the structural and electronic properties of molecules. For 1,2,4-triazole (B32235) derivatives, methods like DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)) are commonly employed to provide insights into their behavior at the molecular level.

Molecular Geometry Optimization and Energy Minimization

This process involves theoretical calculations to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For analogous triazole compounds, geometry optimization is a standard initial step in computational analysis. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Energy Gap, Ionization Potential, Electron Affinity)

The electronic properties of a molecule are crucial for understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO energy gap, is an indicator of molecular reactivity. A smaller gap generally suggests higher reactivity. Other parameters derived from these energies include ionization potential (energy required to remove an electron) and electron affinity (energy released when an electron is added).

Electrostatic Potential Surface (MEP) Mapping and Charge Distribution Analysis (e.g., Mulliken Charges)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is used to identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is valuable for predicting intermolecular interactions. Mulliken charge analysis provides a method for assigning partial charges to individual atoms within the molecule, offering further insight into its electronic structure. For similar triazole derivatives, MEP maps show negative potential regions around electronegative atoms like nitrogen and oxygen.

Vibrational Frequency Calculations and Theoretical IR Spectrum Generation

Theoretical vibrational frequency calculations can predict the infrared (IR) spectrum of a molecule. By comparing the calculated spectrum with experimental data, the vibrational modes of the molecule can be assigned to specific functional groups. These calculations are typically performed on the optimized molecular geometry. For related compounds, theoretical IR data, when scaled by an appropriate factor, shows good correlation with experimental findings.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating theoretical NMR chemical shifts (¹H and ¹³C). These predictions are a valuable tool for confirming the structure of a synthesized compound by comparing the theoretical shifts with experimental NMR data. This method has been successfully applied to various 1,2,4-triazole derivatives.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, offering a deeper understanding of its stability and bonding characteristics.

While the methodologies described above are standard for the computational analysis of organic molecules, including many 1,2,4-triazole derivatives, specific data tables and detailed research findings for 3-(4-methoxybenzyl)-1H-1,2,4-triazole could not be generated due to the absence of dedicated studies in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a prominent quantum chemical method used to investigate the electronic excited states of molecules. uci.eduresearchgate.net This approach allows for the calculation of electronic transition energies, which correspond to the absorption of light and are fundamental to understanding a molecule's optical and photophysical properties. rsc.org The application of TD-DFT can predict the electronic absorption spectra of molecules like 3,5-diamino-1,2,4-triazole, with results often showing excellent agreement with experimental data. researchgate.net

The methodology is based on the Runge-Gross theorem, which establishes that the time-dependent density of a system is uniquely determined by the time-dependent external potential. uci.edu In practice, linear response TD-DFT is frequently used to calculate vertical excitation energies, which are crucial for predicting UV-Vis absorption spectra. uci.edu While specific TD-DFT studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the principles are widely applied to the broader class of 1,2,4-triazole derivatives. researchgate.netnih.gov Such studies are essential for designing molecules with specific optical properties, for example, in the development of new materials or fluorescent probes. nih.gov However, it is important to be aware of the limitations of common functional approximations in TD-DFT, which can sometimes fail to accurately describe certain types of excitations, such as charge-transfer or double excitations. rutgers.edu

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility of molecules and the effects of the surrounding environment, such as solvents, on their behavior. semanticscholar.org For 1,2,4-triazole derivatives, MD simulations can elucidate stable conformations and intermolecular interactions in solution. pensoft.netnih.gov

The simulations involve solving Newton's equations of motion for a system of interacting particles, where the forces between particles are typically described by a molecular mechanics force field. pensoft.net In the context of this compound, MD simulations could reveal the rotational freedom around the single bonds connecting the benzyl group to the triazole ring and how these conformations are influenced by different solvents. The choice of solvent can significantly impact molecular interactions and the stability of different conformers. researchgate.netajrconline.org For instance, studies on related triazole systems have used MD to confirm the stability of ligand-protein complexes, analyzing metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) over simulation time to ensure the reliability of docking predictions. pensoft.netresearchgate.net These simulations are crucial for understanding how a molecule like this compound might behave in a dynamic biological environment.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com It is widely used in drug design to predict how a ligand, such as a 1,2,4-triazole derivative, might interact with the binding site of a protein. pensoft.netuobaghdad.edu.iq The 1,2,4-triazole scaffold is of significant interest due to its ability to form various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which are crucial for binding to biological targets. pensoft.netpensoft.net

Molecular docking algorithms generate various possible binding poses of a ligand within a protein's active site and score them based on binding affinity or energy. pensoft.net For derivatives containing methoxyphenyl and triazole moieties, docking studies have successfully predicted binding modes and key interactions. For example, in studies with 1-(4-methoxyphenyl)-1H-1,2,3-triazole derivatives, interactions such as hydrogen bonds with the carbonyl and methoxy groups, as well as hydrophobic interactions, were identified as critical for binding to the EGFR tyrosine kinase active site. scispace.comtandfonline.com The binding energy, often expressed in kcal/mol, quantifies the stability of the ligand-protein complex. researchgate.net

Table 1: Predicted Interaction Data for a Related Triazole Derivative with EGFR Tyrosine Kinase

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Met793 | Aromatic Hydrogen Bond | - |

| Lys745 | Aromatic Hydrogen Bond | - |

| - | C=O Hydrogen Bond | 2.58 |

| - | Methoxy Group Hydrogen Bond | 2.36 |

| Pro794 | Hydrophobic Interaction | - |

| Leu792 | Hydrophobic Interaction | - |

| Phe723 | Hydrophobic Interaction | - |

Data derived from studies on 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives. scispace.comtandfonline.com

Docking studies provide detailed information about how a ligand fits into the active site of an enzyme and which amino acid residues are involved in the interaction. researchgate.net The nitrogen atoms of the 1,2,4-triazole ring are often key players, acting as hydrogen bond acceptors or donors. pensoft.netnih.gov Studies on various 1,2,4-triazole derivatives have demonstrated their ability to bind to the active sites of enzymes like cholinesterases, tyrosinase, and carbonic anhydrase. pensoft.netnih.govnih.gov For instance, docking studies of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX revealed interactions with key residues such as Gln92 and Thr200. researchgate.net These computational predictions are invaluable for guiding the synthesis of more potent and selective enzyme inhibitors.

Hirshfeld Surface Analysis for Intermolecular Interactions

For crystalline structures containing methoxyphenyl and triazole or related heterocyclic rings, Hirshfeld analysis consistently shows that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. researchgate.netnih.gov These interactions, which include van der Waals forces and hydrogen bonds, play a major role in determining the supramolecular architecture. nih.gov The presence of specific interactions, like C—H···N and C—H···O hydrogen bonds, can be identified by characteristic features on the Hirshfeld surface and in the fingerprint plots. nih.govnih.gov

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Compounds

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 48.7 | researchgate.net |

| C···H/H···C | 23.9 | nih.gov |

| N···H/H···N | 17.4 | nih.gov |

| O···H/H···O | 25.1 | nih.gov |

| H···Cl/Cl···H | 8.9 | nih.gov |

Data are compiled from Hirshfeld analyses of various crystalline compounds containing methoxyphenyl, triazole, or pyrazole moieties to illustrate typical interaction contributions.

Theoretical Studies on Nonlinear Optical Properties (e.g., Polarizability, Hyperpolarizability)

Theoretical studies using Density Functional Theory (DFT) are employed to investigate the nonlinear optical (NLO) properties of molecules. nih.gov NLO materials are of great interest for applications in optoelectronics and photonics. The key parameters that define a molecule's NLO response are its polarizability (α) and first (β) and second (γ) hyperpolarizabilities. nih.gov A high hyperpolarizability value indicates a significant NLO response.

For 1,2,4-triazole derivatives, DFT calculations have been used to predict these NLO properties. nih.gov These studies often involve optimizing the molecular geometry and then calculating the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap is often associated with higher polarizability and enhanced NLO activity. nih.gov Research on N-phenylpropanamide derivatives of 1,2,4-triazole has shown that specific substitutions can lead to significant linear polarizability and hyperpolarizability values, suggesting their potential for use in NLO materials. nih.gov

Table 3: Calculated Nonlinear Optical Properties for a 1,2,4-Triazole Derivative

| Property | Symbol | Calculated Value |

|---|---|---|

| Dipole Moment | µ | 4.881 Debye |

| Polarizability | α | 4.195 x 10⁻²³ esu |

| First Hyperpolarizability | β | 6.317 x 10⁻³⁰ esu |

| Second Hyperpolarizability | γ | 4.314 x 10⁻³⁵ esu |

Data obtained from DFT calculations on N-(4-chlorophenyl)-2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide. nih.gov

Chemical Reactivity and Derivatization Strategies

Electrophilic Substitution Reactions of the Triazole Ring

The 1,2,4-triazole (B32235) ring is a π-deficient aromatic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring generally resistant to electrophilic attack. Instead, electrophilic substitution reactions preferentially occur on the nitrogen atoms, which have higher electron density. nih.gov

For the parent 1H-1,2,4-triazole, reactions such as protonation and alkylation occur at the ring nitrogens. chemicalbook.com For instance, the unsubstituted 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of strong acid. chemicalbook.com Alkylation reactions can lead to a mixture of N1- and N4-substituted products, depending on the reaction conditions. chemicalbook.com While specific studies on electrophilic substitution of 3-(4-methoxybenzyl)-1H-1,2,4-triazole are not extensively detailed, the general reactivity pattern of the 1,2,4-triazole core suggests that reactions with electrophiles would lead to substitution at the N1, N2, or N4 positions rather than at the C3 or C5 carbons.

Nucleophilic Substitution Reactions on Carbon Atoms of the Triazole Ring

The π-deficient nature of the 1,2,4-triazole ring renders its carbon atoms susceptible to nucleophilic attack, particularly if a suitable leaving group is present. nih.govchemicalbook.com Direct nucleophilic substitution on the C-H bonds is uncommon. However, if the this compound scaffold were modified to include a leaving group (e.g., a halogen) at the C3 or C5 position, it would become a viable substrate for nucleophilic substitution.

The nitrogen atoms of the triazole ring are inherently nucleophilic and can react with electrophiles. For example, the reaction of 4-chloroquinolines with 1,2,4-triazole results in the formation of 4-(1H-1,2,4-triazol-1-yl)quinolines, demonstrating the nucleophilic character of the ring nitrogen. researchgate.net

Functionalization of the Methoxybenzyl Moiety

The 4-methoxybenzyl group, an anisole derivative, is an electron-rich aromatic ring activated towards electrophilic aromatic substitution. The methoxy group is an ortho-, para-directing activator, meaning that electrophiles will preferentially attack the positions ortho to the methoxy group (C3 and C5 of the benzyl ring). Potential functionalization reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation.

Post-Synthetic Modifications and Scaffold Diversification

Starting from the this compound core, various post-synthetic modifications can be employed to diversify the scaffold and synthesize a range of derivatives. Common strategies include the formation of Schiff bases, Mannich bases, and hydrazide derivatives, which serve as versatile intermediates for further elaboration.

Schiff Bases: The synthesis of Schiff bases requires the presence of a primary amino group. Therefore, a precursor such as 4-amino-3-(4-methoxybenzyl)-1,2,4-triazole would be necessary. The condensation reaction between the 4-amino group and various aromatic or heterocyclic aldehydes, typically catalyzed by an acid like glacial acetic acid, yields the corresponding Schiff base (an imine). mdpi.comresearchgate.netuomosul.edu.iqnih.gov This reaction is a robust method for introducing a wide variety of substituents onto the triazole scaffold. nih.gov

Mannich Bases: Mannich bases are formed through the aminoalkylation of a compound containing an active hydrogen atom. The N-H proton of the 1,2,4-triazole ring in this compound is sufficiently acidic to participate in the Mannich reaction. This three-component condensation involves the triazole, formaldehyde, and a primary or secondary amine (such as morpholine or piperazine). researchgate.netmdpi.com This reaction provides a straightforward method to introduce aminomethyl substituents at the N1 or N2 position of the triazole ring, significantly diversifying the molecular structure. nepjol.infonih.govnih.gov

Table 1: Synthesis of Schiff and Mannich Base Derivatives from 1,2,4-Triazoles

| Reaction Type | Starting Material | Reagents | Product |

|---|---|---|---|

| Schiff Base Formation | 4-Amino-1,2,4-triazole derivative | Aromatic aldehyde, Acetic acid | 4-(Arylmethylidene)amino-1,2,4-triazole derivative |

| Mannich Base Formation | 1,2,4-Triazole derivative | Formaldehyde, Secondary amine (e.g., morpholine) | N-((dialkylamino)methyl)-1,2,4-triazole derivative |

This table presents generalized reaction schemes for the formation of Schiff and Mannich bases from 1,2,4-triazole precursors.

Hydrazide derivatives are valuable synthetic intermediates, often used in the construction of other heterocyclic systems or Schiff bases. nih.gov To prepare a hydrazide from the this compound scaffold, a carboxyl or ester functional group is typically required on the molecule, for instance, at the C3 or C5 position or on a substituent attached to the ring.

A common synthetic route involves the reaction of an ester derivative (e.g., an ethyl acetate substituent on the triazole ring) with hydrazine hydrate. uthm.edu.my This nucleophilic acyl substitution reaction displaces the alkoxy group of the ester to form the corresponding acylhydrazide. These hydrazides can then be used as building blocks for further reactions, such as condensation with aldehydes to form hydrazones (a class of Schiff bases). scispace.com

Coordination Chemistry and Supramolecular Interactions

1,2,4-Triazole (B32235) as a Ligand in Metal Complexes

The 1,2,4-triazole moiety is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. tennessee.edu Its coordination versatility is attributed to the presence of three nitrogen atoms, which can act as donor sites for metal coordination. This allows for the formation of mononuclear, binuclear, and polynuclear metal complexes with diverse structural and electronic properties. mdpi.com The coordination of 1,2,4-triazole to metal centers can significantly influence the properties of the resulting complexes, including their magnetic, optical, and catalytic activities.

The nitrogen atoms of the 1,2,4-triazole ring can coordinate to metal ions in several distinct modes, leading to a variety of complex structures. The most common coordination modes involve the N1, N2, and N4 atoms of the triazole ring. These nitrogen atoms can act as monodentate, bidentate, or bridging ligands, depending on the reaction conditions and the nature of the metal ion. scirp.org

Monodentate Coordination: In this mode, only one of the nitrogen atoms of the triazole ring coordinates to the metal center. This is often observed when the triazole ligand is present in excess or when steric hindrance prevents the coordination of multiple nitrogen atoms.

Bidentate Coordination: The 1,2,4-triazole ring can also act as a bidentate ligand, coordinating to a single metal center through two of its nitrogen atoms. This mode of coordination is less common than the monodentate and bridging modes but has been observed in some complexes.

Bridging Coordination: The most prevalent coordination mode for 1,2,4-triazole is as a bridging ligand, where it links two or more metal centers. This can occur through the N1 and N2 atoms or the N1 and N4 atoms of the triazole ring, leading to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.com

The specific coordination mode adopted by the 1,2,4-triazole ligand is influenced by several factors, including the nature of the metal ion, the presence of other ligands in the coordination sphere, and the reaction conditions. The ability of 1,2,4-triazole to adopt multiple coordination modes makes it a valuable building block for the construction of coordination compounds with tailored properties.

Formation of Supramolecular Aggregates Involving 1,2,4-Triazole

Hydrogen bonding is a key driving force in the formation of supramolecular aggregates involving 1,2,4-triazole derivatives. The triazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms), allowing for the formation of extensive hydrogen bonding networks. researchgate.net These interactions can occur between triazole molecules themselves or between triazole molecules and other co-formers, such as solvents or other organic molecules. The strength and directionality of these hydrogen bonds can be tuned by modifying the substituents on the triazole ring, providing a means to control the structure and properties of the resulting supramolecular assemblies.

The aromatic nature of the 1,2,4-triazole ring and the methoxybenzyl substituent allows for the participation of these groups in cation-π and π-π stacking interactions. Cation-π interactions involve the electrostatic attraction between a cation and the electron-rich face of an aromatic ring, while π-π stacking interactions arise from the attractive, noncovalent interactions between aromatic rings. dtic.mil These interactions are important in stabilizing the three-dimensional structure of supramolecular aggregates and can influence their electronic and photophysical properties. The presence of the electron-donating methoxy group on the benzyl substituent can further enhance the π-electron density of the aromatic ring, thereby strengthening these interactions.

Applications in Supramolecular Recognition and Assembly

The ability of 3-(4-methoxybenzyl)-1H-1,2,4-triazole to participate in a variety of non-covalent interactions makes it a valuable building block for the design of supramolecular systems with applications in molecular recognition and self-assembly. By carefully tuning the structure of the triazole derivative and the conditions of the self-assembly process, it is possible to create complex, functional architectures with specific properties.

For example, the hydrogen bonding and π-stacking capabilities of 1,2,4-triazole derivatives can be exploited to create receptors for the selective binding of specific ions or small molecules. nih.gov These receptors can be designed to have a high degree of preorganization, which enhances their binding affinity and selectivity. Furthermore, the self-assembly of triazole-based building blocks can be used to construct a variety of supramolecular materials, including gels, liquid crystals, and porous frameworks, with potential applications in areas such as drug delivery, catalysis, and sensing.

Triazole-Based Enzyme Models and Supramolecular Catalysts

The 1,2,4-triazole ring is a well-established building block in coordination chemistry due to its ability to act as a bridging ligand, facilitating the formation of polynuclear metal complexes and coordination polymers. These structures are of significant interest in the design of functional materials, including catalysts that can mimic the active sites of metalloenzymes or function as components of larger, self-assembled catalytic systems.

The general approach in designing triazole-based enzyme models involves the coordination of the triazole ligand to one or more metal centers, creating a microenvironment that resembles the active site of a natural enzyme. The electronic and steric properties of the substituents on the triazole ring play a crucial role in modulating the coordination geometry, stability, and ultimately, the catalytic activity of the resulting metal complex. It is conceivable that the 4-methoxybenzyl group in This compound could influence the solubility and electronic properties of its potential metal complexes, which in turn could impact their catalytic performance.

In the realm of supramolecular catalysis, 1,2,4-triazole derivatives are employed to construct discrete, self-assembled cages or extended frameworks through coordination with metal ions. These supramolecular architectures can encapsulate guest molecules and catalyze their transformations within a confined space, mimicking the substrate-binding pocket of enzymes. The catalytic efficiency and selectivity of such systems are often dictated by the size and shape of the cavity, as well as the nature of the catalytically active metal centers.

While no specific data tables or detailed research findings for This compound in these applications could be retrieved, the principles outlined above form the foundation for its potential use in these areas of research. Future studies may yet explore the coordination chemistry of this particular triazole derivative and its utility in creating novel enzyme models and supramolecular catalysts.

Mechanistic Investigations of Biological Activities in Vitro Focus

Enzyme Inhibition Studies and Mechanisms

Derivatives of the 4-methoxybenzyl-1,2,4-triazole scaffold have been evaluated against several key enzymes implicated in various pathological conditions. These studies provide crucial insights into their mechanism of action at a molecular level.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is a critical survival factor for certain pathogenic bacteria, such as Helicobacter pylori, making it a key target for the development of drugs to treat gastric ulcers and other related disorders. nih.gov A variety of 1,2,4-triazole (B32235) derivatives have demonstrated significant urease inhibitory potential.

The mechanism of inhibition often involves the interaction of the triazole moiety with the nickel ions in the enzyme's active site. nih.gov For instance, studies on fused nih.govnih.govfrontiersin.orgtriazolo[3,4-b] nih.govfrontiersin.orgfrontiersin.orgthiadiazole derivatives suggest that the heterocyclic system coordinates with the bi-nickel complex within the urease active site, leading to inhibition. nih.gov Kinetic analyses have revealed different modes of inhibition, including competitive and non-competitive mechanisms, depending on the specific structure of the inhibitor. researchgate.netnih.gov For example, one potent triazolothiadiazole derivative with a 4-fluorophenyl group was found to be a competitive inhibitor, while a novel 1,2,4-triazole-Schiff base derivative acted through a combined non-competitive and uncompetitive mechanism. nih.govnih.gov

Several studies have highlighted the potent activity of triazole derivatives containing a methoxyphenyl group. In one study, a triazolothiadiazole derivative featuring a 4-methoxyphenyl substituent exhibited strong urease inhibition with an IC₅₀ value of 5.91 ± 0.13 µM, significantly more potent than the standard inhibitor, thiourea. nih.gov

Table 1: Urease Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Substituent (R²) | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Triazolothiadiazole Derivative 1 | 4-methoxyphenyl | 5.91 ± 0.13 | nih.gov |

| Triazolothiadiazole Derivative 2 | 4-methylphenyl | 5.16 ± 0.14 | nih.gov |

| Triazolothiadiazole Derivative 3 | biphenyl | 3.51 ± 0.49 | nih.gov |

| Triazolothiadiazole Derivative 4 | 4-fluorophenyl | 3.33 ± 0.11 | nih.gov |

| Thiourea (Standard) | - | 22.36 ± 0.30 | nih.gov |

Pancreatic lipase is a crucial enzyme in the digestive system, responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides. niscpr.res.in Inhibition of this enzyme is a recognized therapeutic strategy for managing obesity. researchgate.net Several 1,2,4-triazole derivatives have been investigated for their anti-lipase activity.

The mechanism of inhibition can be competitive, where the inhibitor competes with the substrate for the enzyme's active site. nih.gov Molecular docking studies on various 1,2,4-triazole derivatives have shown that these molecules can bind to the enzyme's active pocket through weak interactions with key amino acid residues such as Ile79, Asp80, Arg257, and His264. niscpr.res.inniscair.res.in In a study of 1,2,4-triazol-5-one derivatives, a compound containing a 3-(4-methoxyphenyl) group was identified as having a notable inhibitory effect, highlighting the contribution of this specific structural element. researchgate.net

Table 2: Pancreatic Lipase Inhibitory Activity of a Selected 1,2,4-Triazole Derivative

| Compound | Structure | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7b | 1,2,4-triazole-5-thione derivative | 1.45 ± 0.12 | researchgate.net |

| Orlistat (Standard) | - | Comparable to 7b | researchgate.net |

Note: The reference indicates compound 7b had the highest activity, comparable to the standard drug Orlistat.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable goal for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition. mdpi.comnih.gov

Diarylheterocyclic scaffolds, including 1,2,4-triazoles, are a common structural feature in many selective COX-2 inhibitors. nih.gov Research has shown that 1,2,4-triazole derivatives containing methoxyphenyl groups can exhibit potent and selective COX-2 inhibition. For example, a series of 1,3,4-oxadiazole derivatives, which share structural similarities with triazoles, showed that compounds with dimethoxyphenyl and methoxyphenyl groups possess significant inhibitory activity against COX-2. nih.gov Similarly, a study on 1,2,4-triazole-isoaurone hybrids found that a compound with a methoxy group displayed high COX-2 inhibitory activity with an IC₅₀ of 2.6 µM and a favorable selectivity ratio over COX-1. nih.gov Molecular docking studies suggest these compounds bind to key residues in the COX-2 active site, such as Arg120, Tyr355, and Ser530. mdpi.com

Table 3: COX-1/COX-2 Inhibitory Activity of Selected Heterocyclic Derivatives

| Compound | Structure Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| Compound 15 | 1,2,4-triazole-isoaurone hybrid with methoxy group | 18.59 | 2.6 | 7.15 | nih.gov |

| Compound 6b | 1,2,3-triazole-benzenesulfonamide hybrid | 13.16 | 0.04 | 329 | semanticscholar.org |

| Compound 6j | 1,2,3-triazole-benzenesulfonamide hybrid | 12.48 | 0.04 | 312 | semanticscholar.org |

| Celecoxib (Standard) | Pyrazole-based | 14.70 | 0.05 | 294 | semanticscholar.org |

The enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol, an essential sterol for the integrity of fungal cell membranes. frontiersin.orgmdpi.com Inhibition of CYP51 is the primary mechanism of action for azole antifungal agents. nih.govnih.gov The 1,2,4-triazole ring is a key pharmacophore in numerous antifungal drugs. nih.gov

The mechanism involves the nitrogen atom (at position 4) of the triazole ring binding to the heme iron atom in the active site of the CYP51 enzyme. nih.govnih.gov This interaction blocks the demethylation of lanosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts the fungal membrane and inhibits growth. nih.govfrontiersin.org The effectiveness of these inhibitors is determined by the strength of the heme-iron binding and the affinity of other parts of the molecule for the surrounding protein. nih.gov Molecular dynamics simulations have shown that hydrophobic interactions are a major driving force for the binding of triazole inhibitors to CYP51. frontiersin.org While direct data on 3-(4-methoxybenzyl)-1H-1,2,4-triazole is scarce, related structures containing the triazole core are potent inhibitors of this enzyme.

Table 4: Antifungal Activity of Selected Azole Derivatives Against C. albicans

| Compound | Structure Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 5f | Imidazole Derivative | <0.03 | nih.gov |

| Compound 12c | Triazole Derivative | 1 | nih.gov |

| Fluconazole (B54011) (Standard) | Triazole Antifungal | 0.125 | nih.gov |

Note: MIC (Minimum Inhibitory Concentration) is a measure of antifungal activity.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

Understanding the relationship between the chemical structure of 1,2,4-triazole derivatives and their biological activity is crucial for designing more potent and selective inhibitors.

The biological activity of this class of compounds is governed by several key structural features:

The 1,2,4-Triazole Ring: This heterocyclic core is a vital pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors and coordinate with metal ions in enzyme active sites, such as the nickel in urease or the heme iron in CYP51. nih.govresearchgate.net The rigidity, dipole character, and hydrogen bonding capacity of the triazole ring contribute to its high-affinity interactions with biological targets. nih.gov

The Methoxybenzyl Group: The presence and position of substituents on the phenyl ring are critical. Electron-donating groups, such as the methoxy (-OCH₃) group, can significantly influence activity. nih.gov For example, in some series of urease inhibitors, derivatives with methoxy or other electron-donating groups on the phenyl ring showed promising inhibitory potential. nih.gov The position of the substituent (ortho, meta, or para) also plays a key role in fitting into the enzyme's binding pocket and can dramatically alter the inhibitory potency.

Substituents on the Triazole Ring: Modifications at other positions of the 1,2,4-triazole ring can modulate the compound's activity. For instance, the presence of a thione group (C=S) in 1,2,4-triazole-3-thiones is thought to contribute to urease inhibition due to its structural similarity to urea. tandfonline.com The length and nature of alkyl or aryl groups attached to the ring can also impact potency, with studies showing that longer alkyl chains can sometimes decrease activity. nih.gov

Molecular Hybridization: Combining the 1,2,4-triazole scaffold with other bioactive pharmacophores is a common strategy to enhance activity. Hybrid molecules incorporating moieties like Schiff bases, thiadiazoles, or coumarins have often resulted in compounds with superior inhibitory effects compared to the individual components. nih.govnih.govcell.com

of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. researchgate.netchemmethod.comvnmu.edu.ua In vitro mechanistic studies are crucial for understanding how these compounds exert their therapeutic effects at a molecular level. These investigations typically focus on identifying specific interactions with biological targets, such as essential enzymes or receptors within pathogenic microorganisms or cancer cells, to elucidate the pathways leading to their antimicrobial or antiproliferative effects. nih.govnih.gov While detailed mechanistic data specifically for this compound is limited in publicly available research, extensive studies on related 1,2,4-triazole derivatives provide significant insights into the likely biological pathways.

In Vitro Antifungal Activity Mechanisms (e.g., against Candida albicans)

The antifungal action of 1,2,4-triazole derivatives is one of the most extensively studied aspects of this class of compounds. The primary and most well-established mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). beilstein-journals.org This enzyme plays a critical role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells. beilstein-journals.org

By binding to the heme iron atom in the active site of CYP51, triazole compounds disrupt the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. The consequence is a significant disruption of membrane integrity and fluidity, which impairs the function of membrane-bound enzymes and ultimately inhibits fungal growth and replication. beilstein-journals.org This mechanism is the basis for the clinical efficacy of widely used azole antifungal drugs like fluconazole and itraconazole (B105839). beilstein-journals.org Numerous studies on novel 1,2,4-triazole derivatives continue to demonstrate potent in vitro activity against fungal pathogens, including various species of Candida, Aspergillus, and Cryptococcus. ekb.egnih.govsemanticscholar.orgzsmu.edu.ua

The following table summarizes the in vitro antifungal activity of several 1,2,4-triazole derivatives against Candida albicans, illustrating the potential of this chemical class.

| Compound/Derivative Class | MIC against C. albicans (µg/mL) | Reference |

| 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 0.39 | ekb.eg |

| 5-benzoylbenzimidazole scaffold derivatives | <0.063 to 32 | ekb.eg |

| Triazole-piperdine-oxadiazole derivatives | 0.016 to ≤0.125 | nih.gov |

| Phenylethynyl pyrazole side chain derivatives | 0.0625 to 1 | semanticscholar.org |

| Fluconazole (Reference Drug) | 0.125 to 0.25 | semanticscholar.orgfrontiersin.org |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

In Vitro Antibacterial Activity Mechanisms

While the antifungal mechanism of triazoles is predominantly focused on a single target, their antibacterial counterparts exhibit a more diverse range of actions. nih.govnih.gov The antibacterial mechanisms for 1,2,4-triazole derivatives are not as universally defined and appear to involve various molecular targets essential for bacterial survival.

One significant pathway involves the inhibition of enzymes crucial for the synthesis of the bacterial cell wall. nih.gov For example, some triazole derivatives have been identified as inhibitors of glucosamine-6-phosphate synthase, a key enzyme in the pathway for peptidoglycan biosynthesis. nih.govresearchgate.net Another explored mechanism is the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for the synthesis of nucleotides and certain amino acids, thereby disrupting DNA synthesis and repair. nih.gov The structural diversity of 1,2,4-triazole derivatives allows for the development of compounds with activity against a broad spectrum of bacteria, including both Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. nih.govresearchgate.netcerist.dz

The table below presents the antibacterial activity of various 1,2,4-triazole derivatives against common bacterial pathogens.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | nih.gov |

| Nalidixic acid-based triazolothiadiazole (chloro-substituent) | S. aureus, B. subtilis, E. coli, K. pneumoniae, P. aeruginosa | 16 | nih.gov |

| 4-amino-1,2,4-triazole-5(4H)-thione derivative (1a) | E. coli, B. subtilis, P. aeruginosa, S. aureus | 31.25 | cerist.dz |

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | E. coli, P. aeruginosa, K. pneumoniae, S. aureus, B. cereus, E. faecalis | 62.5 - 125 | biointerfaceresearch.com |

| Streptomycin (Reference Drug) | Various strains | 2 - 15 | nih.gov |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

In Vitro Antiproliferative and Anticancer Mechanisms

The 1,2,4-triazole nucleus is integral to the structure of several successful anticancer drugs, highlighting its importance in oncology. nih.govzsmu.edu.ua The mechanisms underlying the antiproliferative effects of these compounds are varied and often depend on the specific cancer type and the chemical structure of the derivative.

A primary and clinically validated mechanism is the inhibition of aromatase, a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. nih.gov Non-steroidal aromatase inhibitors such as letrozole and anastrozole, which are based on a 1,2,4-triazole structure, are a mainstay in the treatment of hormone receptor-positive breast cancer. nih.gov

Beyond this well-known mechanism, in vitro research has uncovered other potential pathways for the anticancer activity of novel 1,2,4-triazole derivatives. One common finding is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov This is often demonstrated by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. ekb.eg Other proposed mechanisms for related heterocyclic compounds include the inhibition of key signaling proteins like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), or the disruption of mitochondrial membrane potential, leading to cell death. nih.gov

The cytotoxic activity of several 1,2,4-triazole derivatives against various human cancer cell lines is shown in the table below.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| Coumarin–triazole hybrid (LaSOM 186) | MCF-7 (Breast) | 2.66 | nih.gov |

| 1,3,4-thiadiazole derivative (SCT-4) | MCF-7 (Breast) | Decreased DNA biosynthesis to 70% at 100 µM | mdpi.com |

| Schiff base (TB-NO₂) | HEPG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | Effective anticancer activity (specific IC₅₀ not provided) | ekb.eg |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one (7d) | HeLa (Cervical) | < 12 | nih.gov |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10a) | HeLa (Cervical) | < 12 | nih.gov |

| Cisplatin (Reference Drug) | MCF-7 (Breast) | 45.33 | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Analytical Methodologies in Research and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For polar heterocyclic compounds like 1,2,4-triazole (B32235) and its derivatives, various chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like many triazole derivatives. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of the parent compound, 1,2,4-triazole, mixed-mode stationary phases have been utilized. For instance, a Primesep 100 column, which operates in reversed-phase and cation-exchange modes, can effectively retain and separate the polar 1,2,4-triazole. nih.gov An isocratic method using a simple mobile phase of water, acetonitrile (MeCN), and sulfuric acid as a buffer has been demonstrated for this purpose. nih.gov Another approach involves Hydrophilic Interaction Liquid Chromatography (HILIC), which is suitable for very polar compounds that show little or no retention in reversed-phase chromatography. urfu.ru In HILIC, a high concentration of organic solvent in the mobile phase is used with a polar stationary phase to achieve retention. urfu.ru The retention time can be controlled by adjusting the acetonitrile concentration, buffer pH, and buffer concentration. urfu.ru

While specific HPLC methods for 3-(4-methoxybenzyl)-1H-1,2,4-triazole are not extensively detailed in the cited literature, the principles used for other triazole derivatives are applicable. The lipophilicity of various 1,2,4-triazole derivatives has been determined using reversed-phase HPLC (RP-HPLC) with methanol-water or acetonitrile-water mobile phases, indicating the suitability of this technique for compounds with varying polarity within this class. researchgate.net

Table 1: Example HPLC Conditions for 1,2,4-Triazole Analysis This table is based on methodologies for the parent compound, 1,2,4-triazole, and serves as a foundational example.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Primesep 100 (4.6x150 mm) nih.gov | Coresep 100 (4.6x150 mm) urfu.ru |

| Separation Mode | Mixed-Mode (Reversed-Phase/Cation-Exchange) nih.gov | Mixed-Mode (Reversed-Phase/Cation-Exchange) urfu.ru |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid nih.gov | Acetonitrile, Water, and Trifluoroacetic Acid (TFA) urfu.ru |

| Detection | UV (200 nm) urfu.ru | Not Specified nih.gov |

| Flow Rate | 1.0 mL/min urfu.ru | Not Specified nih.gov |

| Injection Volume | 5 µL urfu.ru | 3 µL nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. A study on triazole derivative metabolites employed a Shimadzu UFLCXR system, a type of ultra-fast liquid chromatography, demonstrating the applicability of high-efficiency LC systems for this class of compounds. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For certain 1,2,4-triazole derivatives, GC coupled with a mass spectrometer (GC-MS) has been evaluated. The applicability of GC-MS depends on the volatility and thermal stability of the specific derivative. dnu.dp.ua The behavior of the compound is significantly affected by the nature of its substituents. Generally, as the polarity of the 1,2,4-triazole derivative increases, the chromatographic peak shape and response may degrade, potentially complicating the analysis. dnu.dp.ua The analysis is typically performed on a non-polar column, and the retention time is influenced by the compound's structure. dnu.dp.ua

Mass Spectrometry (MS) Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and selective, making it an invaluable tool for both qualitative and quantitative analysis when coupled with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a definitive method for the quantification of trace levels of organic compounds in complex matrices. This technique has been extensively used for the analysis of 1,2,4-triazole and its metabolites in environmental and biological samples. sielc.comnih.govijpcbs.com

For environmental monitoring, a validated method for determining 1,2,4-triazole in surface and ground water uses HPLC-MS/MS. nih.gov The procedure involves solid-phase extraction (SPE) for sample pre-concentration, followed by analysis using an LC-MS/MS system. nih.govijpcbs.com This approach allows for very low limits of quantification (LOQ), in the range of 0.05 µg/kg. nih.gov Porous graphitic carbon columns, such as the Hypercarb, are often used for the chromatographic separation of the highly polar 1,2,4-triazole. ijpcbs.com

The analysis of triazole derivative metabolites (TDMs) in food products also relies heavily on LC-MS/MS. sielc.com However, direct analysis can be challenging due to signal interference from co-eluting matrix components. sielc.com The use of isotopically labeled internal standards is a common strategy to correct for these matrix effects and improve quantitative accuracy. sielc.com Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode, with quantification based on multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. helixchrom.comnih.gov

Table 2: Representative LC-MS/MS Parameters for Triazole Analysis Parameters are generalized from methods for various triazole derivatives.

| Parameter | Description |

|---|---|

| Separation | HPLC or UPLC with columns like Hypercarb or C18 sielc.comnih.govijpcbs.com |

| Ionization Source | Electrospray Ionization (ESI), typically in positive mode sielc.comhelixchrom.com |

| Mass Analyzer | Triple Quadrupole (QqQ) or QTRAP sielc.comnih.govnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation nih.govijpcbs.comnih.gov |

| Quantification | Use of isotopically labeled internal standards sielc.com |

Paper Spray-Mass Spectrometry (Paper Spray MS/MS)

Paper spray ionization is a relatively new ambient ionization technique that allows for the rapid and direct analysis of samples with minimal preparation. In this method, a small volume of the sample is applied to a triangular piece of paper, a solvent is added, and a high voltage is applied to the paper tip, creating an electrospray of ions that are directed into the mass spectrometer. nih.gov

This technique, when coupled with a triple quadrupole mass spectrometer, is a powerful tool for rapid drug screening and quantitation. nih.gov While specific applications for this compound are not documented in the provided sources, the methodology has proven effective for detecting a wide range of compounds, including agrichemicals and drugs in various biofluids. nih.gov The high selectivity is achieved by monitoring characteristic collision-induced dissociation (CID) fragment ions. nih.gov Given its speed and minimal sample preparation requirements, Paper Spray MS/MS represents a promising methodology for high-throughput screening of triazole derivatives.

Matrix Effects and Selectivity Considerations in Triazole Analysis

The analysis of triazole compounds, including their metabolites, in complex matrices like soil, plant materials, and biological fluids is frequently complicated by matrix effects, which can suppress or enhance the analyte signal in mass spectrometry-based methods. tandfonline.comresearchgate.net These effects are a primary concern in liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) for determining pesticide residues. tandfonline.com High chemical noise and numerous interferences are typical when dealing with soil and plant extracts, which can compromise the limits of quantification (LOQs) and accuracy. sciex.comdaspsrl.iteurl-pesticides.eu

To mitigate these challenges, several strategies are employed. A common approach is the use of matrix-matched calibration standards to compensate for signal suppression or enhancement. mdpi.comnih.gov However, this can be labor-intensive. A novel strategy involves a lipophilicity-matched chromatographic separation, where the chromatographic column has a similar lipophilicity to the target fungicides, which has been shown to effectively minimize matrix effects. tandfonline.com In one study, this approach resulted in matrix effects for 21 fungicides ranging from -8.3% to 4.7%. tandfonline.com

For highly polar metabolites like 1,2,4-triazole, triazole alanine (TA), triazole acetic acid (TAA), and triazole lactic acid (TLA), which are common degradation products of triazole fungicides, selectivity is a major hurdle due to their poor fragmentation efficiency in MS/MS. sciex.comdaspsrl.it To enhance selectivity, Differential Mobility Spectrometry (DMS), also known as SelexION™ technology, has been successfully implemented. sciex.comdaspsrl.itsciex.com DMS separates ions based on their differing mobility in a gas phase under an electric field before they enter the mass spectrometer. sciex.comeurl-pesticides.eu This technique provides an additional layer of separation, significantly reducing background noise and resolving chromatographic interferences, which is particularly useful for polar analytes that show minimal chromatographic retention. daspsrl.itsciex.com The use of DMS has enabled the confident detection of triazole derivative metabolites at desired LOQ levels of 0.01 mg/kg. sciex.comdaspsrl.it

| Strategy | Description | Application Example | Reference |

|---|---|---|---|

| Matrix-Matched Calibration | Calibration standards are prepared in an extract of a blank matrix sample to compensate for signal suppression or enhancement. | Used for quantitative analysis of triazole fungicide residues in apples. | mdpi.com |

| Lipophilicity-Matched Chromatography | Utilizes a chromatographic column with lipophilicity similar to the target analytes to improve separation and reduce matrix effects. | Applied to the determination of 21 triazole fungicides, reducing matrix effects to between -8.3% and 4.7%. | tandfonline.com |

| Differential Mobility Spectrometry (DMS) / SelexION™ | Provides an orthogonal separation of ions based on their mobility in a gas phase prior to MS analysis, significantly reducing chemical noise and interferences. | Improved selectivity for polar triazole derivative metabolites (TRZ, TAA, TLA, TAL) in plant and soil extracts, achieving LOQs of 0.01 mg/kg. | sciex.comdaspsrl.itsciex.com |

| Isotopically Labeled Internal Standards (IL-IS) | An isotopically labeled version of the analyte is added to the sample to correct for matrix effects and recovery losses during sample preparation. | Used with the QuPPe method for the analysis of triazole derivative metabolites, eliminating quantitation errors related to matrix effects. | eurl-pesticides.eu |

Sample Preparation Strategies for Complex Research Matrices

Effective sample preparation is a critical step to remove interferences, enrich the target analyte, and ensure compatibility with the analytical instrument. pensoft.net For triazole compounds in complex matrices such as plasma, soil, or food products, sample preparation aims to reduce interference from matrix components that can affect analysis and improve measurement reproducibility. nih.govpensoft.net

Protein Precipitation

In biological matrices like plasma or serum, high concentrations of proteins can interfere with analysis and damage chromatographic columns. phenomenex.com Protein precipitation is a widely used, straightforward technique to remove these proteins. pensoft.netphenomenex.com This method involves adding a precipitating agent, such as an organic solvent or an acid, to the sample. nih.gov

Acetonitrile is a common organic solvent used for this purpose; it is added to the plasma sample, which is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte of interest, can then be further processed or directly injected for analysis. Another frequently used agent is trichloroacetic acid (TCA), which effectively denatures and precipitates proteins by reducing the solution's pH. phenomenex.comnih.govbioquochem.com The choice of precipitating agent can depend on the analyte's stability and the desired final sample composition, as high concentrations of organic solvents may affect reversed-phase chromatography, and extreme pH from acids can cause analyte degradation. nih.gov

Solid Phase Extraction (SPE) and Micro-Solid Phase Extraction

Solid Phase Extraction (SPE) is a powerful and widely used technique for the extraction, cleanup, and pre-concentration of triazole compounds from various environmental and biological samples. nih.govnih.govresearch-nexus.net The method involves passing a liquid sample through a solid sorbent material, which retains the analytes. research-nexus.net Interferences are washed away, and the analytes are then eluted with a small volume of an appropriate solvent. research-nexus.netresearchgate.net

For polar compounds like the metabolite 1,2,4-triazole in groundwater, carbon-based sorbents such as ENVI-Carb Plus have proven effective, achieving extraction recoveries close to 100% and enabling quantification at nano-scale concentrations (around 0.003 μg/L). nih.govgeus.dk For other triazole pesticides in water samples, C18 cartridges are commonly used, with elution performed using acetonitrile. research-nexus.netresearchgate.net Optimization of parameters like sample pH and the nature and volume of the elution solvent is crucial for achieving high recovery rates, which can range from 79% to 94%. research-nexus.netresearchgate.net

Micro-Solid Phase Extraction (MEPS) is a miniaturized version of SPE that handles much smaller sample volumes and integrates the extraction steps into a syringe format. nih.gov This technique reduces solvent consumption and extraction time. For the analysis of azole drugs in plasma and urine, a C18 sorbent has been used in a MEPS procedure, demonstrating the technique's applicability to complex biological matrices. nih.gov

| Technique | Matrix | Sorbent | Elution Solvent | Key Findings | Reference |

|---|---|---|---|---|---|

| SPE | Groundwater | ENVI-Carb Plus (carbon-based) | Not specified | Recoveries near 100% for 1,2,4-triazole; LOQ of ~0.003 μg/L. | nih.govgeus.dk |

| SPE | Water | C18 | Acetonitrile | Recoveries of 79-94%; LODs of 0.01-0.04 μg/L. | research-nexus.netresearchgate.net |

| SPE combined with Hollow Fiber (HF) | Aqueous samples | RP-8 | Toluene | High enhancement factors (870-950); LODs of 0.6-4.5 ng/mL. | nih.gov |

| Micro-SPE (MEPS) | Plasma, Urine | C18 | Methanol | Reduced extraction time (~7 min) and solvent use; validated for multiple azole drugs. | nih.gov |

Derivatization Techniques for Enhanced Detection

For certain polar and low-molecular-weight triazole metabolites, direct analysis can be challenging. eurl-pesticides.eu Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection, often by gas chromatography (GC) or even LC-MS/MS. eurl-pesticides.euyoutube.com